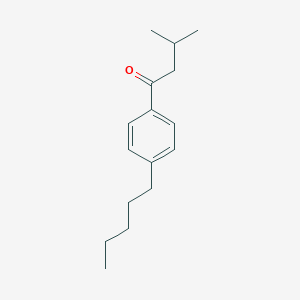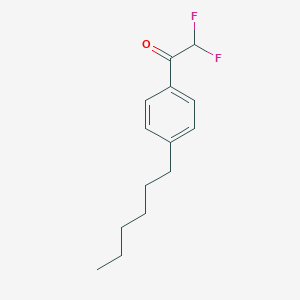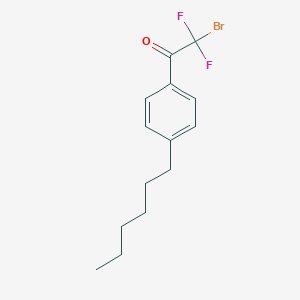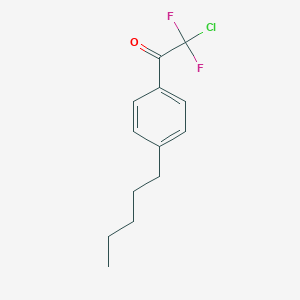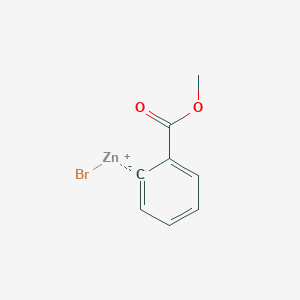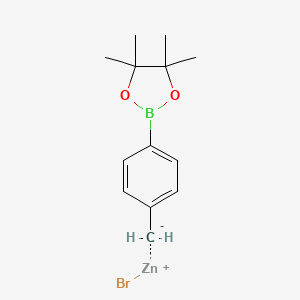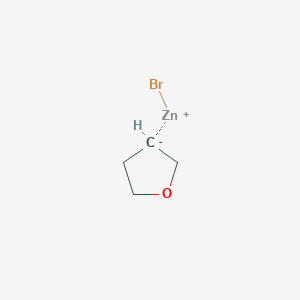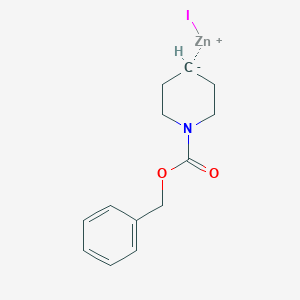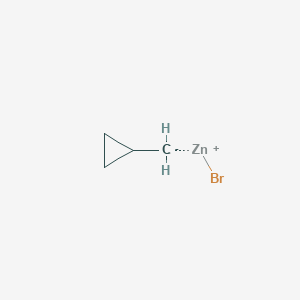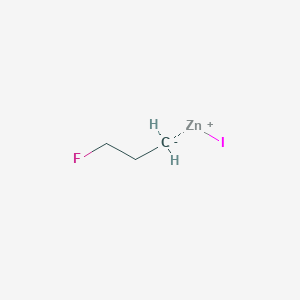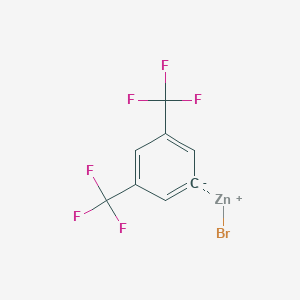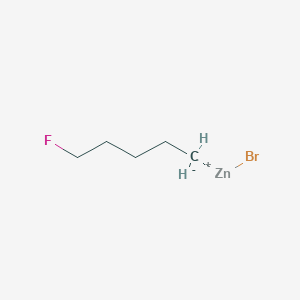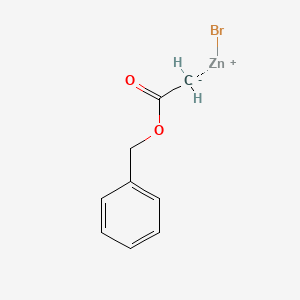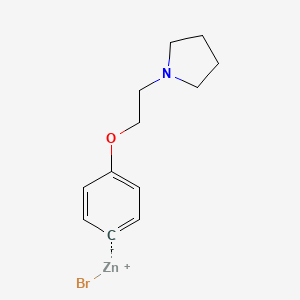
(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)zinc bromide is an organozinc compound that has garnered interest in the field of organic synthesis. This compound is particularly notable for its role in cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is widely used to form carbon-carbon bonds in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)zinc bromide typically involves the reaction of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid with a zinc halide, such as zinc bromide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the organozinc compound. The reaction conditions often include the use of a solvent like tetrahydrofuran (THF) and a base to facilitate the formation of the organozinc species.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive organozinc compound.
化学反应分析
Types of Reactions
(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)zinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the organozinc compound and an aryl or vinyl halide in the presence of a palladium catalyst.
Common Reagents and Conditions
Reagents: Palladium catalyst, aryl or vinyl halide, base (e.g., potassium carbonate), solvent (e.g., THF).
Conditions: Inert atmosphere (e.g., nitrogen or argon), moderate temperatures (e.g., 50-80°C).
Major Products
The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
科学研究应用
(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)zinc bromide has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Medicine: Used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Employed in the production of advanced materials and fine chemicals.
作用机制
The mechanism of action of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)zinc bromide in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organozinc compound transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or diaryl product and regenerating the palladium catalyst.
相似化合物的比较
Similar Compounds
- (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid
- (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)methanol
- ®-pyridin-4-yl [4-(2-pyrrolidin-1-ylethoxy)phenyl]methanol
Uniqueness
(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)zinc bromide is unique due to its organozinc nature, which provides distinct reactivity compared to its boronic acid and methanol counterparts. The organozinc compound is particularly effective in cross-coupling reactions, offering advantages in terms of reaction conditions and product yields.
属性
IUPAC Name |
bromozinc(1+);1-[2-(phenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16NO.BrH.Zn/c1-2-6-12(7-3-1)14-11-10-13-8-4-5-9-13;;/h2-3,6-7H,4-5,8-11H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBKKABICHKSLX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=[C-]C=C2.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNOZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
